molecular formula C19H13ClO4 B2511793 (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 847046-59-7

(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No. B2511793
CAS RN: 847046-59-7
M. Wt: 340.76
InChI Key: NOZHZAFBEPLJPP-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C19H13ClO4 and its molecular weight is 340.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Agents

Compounds based on the methylenecyclopropane structure, similar to the core of the mentioned chemical, have been synthesized and evaluated for their antiviral activities. These compounds have shown significant efficacy against a range of viruses, including human and murine cytomegalovirus (HCMV, MCMV), Epstein–Barr virus (EBV), varicella zoster virus (VZV), hepatitis B virus (HBV), herpes simplex virus types 1 and 2 (HSV-1, HSV-2), human herpesvirus 6 (HHV-6), and human immunodeficiency virus type 1 (HIV-1). The most effective agent among these was found against HCMV, followed by syncytol and other diaminopurine analogues, highlighting the potential of cyclopropane-based compounds in antiviral drug development (Qiu et al., 1998).

Synthesis and Characterization of Schiff Bases

Schiff bases obtained from reactions involving compounds with similar structures have been synthesized and characterized. These Schiff bases have shown potential in interacting with metal ions, leading to the formation of complexes with diverse applications in catalysis and materials science. The coordination properties of these ligands towards different metal ions have been explored, discussing the structural implications and potential utility in various chemical processes (Aguiari et al., 1992).

Organic Synthesis Applications

The use of 2-chloro-2-cyclopropylidenacetate in synthesis illustrates the versatility of cyclopropane-based compounds in constructing a variety of spirocyclopropane anellated heterocycles. This showcases the role of such compounds in facilitating complex synthetic transformations, contributing to the development of new methodologies in organic chemistry (Meijere et al., 1989).

Metal-mediated Self-assembly

Compounds related to the queried chemical structure have been utilized in metal-mediated self-assembly processes, leading to the formation of novel metal-containing supramolecular complexes. These complexes exhibit unique structural features and potential applications in the design of new materials and catalysts, highlighting the intersection of organic synthesis and materials science (Kong et al., 2012).

properties

IUPAC Name

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c20-13-5-1-11(2-6-13)9-17-18(21)15-8-7-14(10-16(15)24-17)23-19(22)12-3-4-12/h1-2,5-10,12H,3-4H2/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZHZAFBEPLJPP-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.